molecular formula C30H42I2N2O2 B3369740 Piperidinium, 1,1'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(1,4-dimethyl-, diiodide CAS No. 24459-79-8

Piperidinium, 1,1'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(1,4-dimethyl-, diiodide

Cat. No.: B3369740
CAS No.: 24459-79-8
M. Wt: 716.5 g/mol
InChI Key: CVMFLGWHIFTAHI-UHFFFAOYSA-L
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Description

Chemical Structure and Properties The compound Piperidinium, 1,1'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(1,4-dimethyl-, diiodide (CAS: 23617-24-5) is a bis-piperidinium salt with the molecular formula C₃₀H₄₄N₂O₂·2I and a molecular weight of 718.56 g/mol . Its structure features a rigid 4,4'-biphenyl core connected via 2-oxoethylene (keto-ethylene) linkers to two 1,4-dimethylpiperidinium rings. The iodine counterions enhance ionic conductivity, while the biphenyl backbone contributes to structural rigidity.

The methyl groups may reduce cation degradation, aligning with findings that electron-donating substituents enhance piperidinium stability .

Properties

IUPAC Name

2-(1,4-dimethylpiperidin-1-ium-1-yl)-1-[4-[4-[2-(1,4-dimethylpiperidin-1-ium-1-yl)acetyl]phenyl]phenyl]ethanone;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N2O2.2HI/c1-23-13-17-31(3,18-14-23)21-29(33)27-9-5-25(6-10-27)26-7-11-28(12-8-26)30(34)22-32(4)19-15-24(2)16-20-32;;/h5-12,23-24H,13-22H2,1-4H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMFLGWHIFTAHI-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC[N+](CC1)(C)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCC(CC4)C)C.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947324
Record name 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(2-oxoethane-2,1-diyl)]bis(1,4-dimethylpiperidin-1-ium) diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24459-79-8
Record name 4-Pipecolinium, (4,4'-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024459798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(2-oxoethane-2,1-diyl)]bis(1,4-dimethylpiperidin-1-ium) diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Piperidinium compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound , Piperidinium, 1,1'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(1,4-dimethyl-, diiodide , is a complex structure that presents potential therapeutic applications. This article explores its biological activity through various studies and findings.

Chemical Structure and Synthesis

The compound features a biphenyl core linked to piperidinium moieties through a series of carbonyl groups. The synthesis of such compounds often involves multi-step reactions that can include microwave-assisted techniques for enhanced efficiency and yield. The structure can be represented as follows:

C24H30N2I2O2\text{C}_{24}\text{H}_{30}\text{N}_2\text{I}_2\text{O}_2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Cholinesterase Inhibition : Some piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases like Alzheimer's. Studies indicate that modifications in the piperidine structure can enhance inhibitory potency against these enzymes .
  • Anticancer Properties : Research has indicated that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds featuring piperidine rings have been tested for their ability to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and inhibition of cell proliferation .
  • Antimicrobial Activity : Piperidine-based compounds have also been evaluated for their antimicrobial properties against a range of pathogens. The presence of functional groups in the piperidine structure can significantly affect the antimicrobial efficacy .

Cholinesterase Inhibition Studies

A study conducted on various piperidine derivatives demonstrated that specific substitutions on the piperidine ring could lead to significant AChE inhibition. For example:

CompoundAChE IC50 (μM)BChE IC50 (μM)
Compound A9.6811.59
Compound B19.85>20

These results suggest that structural modifications can lead to enhanced enzyme inhibition, making them potential candidates for Alzheimer's treatment .

Anticancer Activity

In vitro studies have shown that certain piperidine derivatives exhibit cytotoxicity against HepG2 liver cancer cells. The MTT assay results indicated that:

CompoundCytotoxicity (%)
Compound C75
Compound D50

These findings highlight the potential of piperidine derivatives as anticancer agents .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial in understanding how different structural elements influence biological activity. For instance, the introduction of electron-withdrawing groups on the piperidine ring has been associated with increased potency against cholinesterase enzymes. This relationship is vital for guiding future drug development efforts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Toxicity (LD₅₀) Applications References
Target Compound (23617-24-5) C₃₀H₄₄N₂O₂·2I 718.56 Biphenyl core, oxoethylene linkers, 1,4-dimethyl 370 µg/kg (mouse, ip) Potential AEMs, ion conductors
1,1'-(1,4-Phenylenebis(methylene))bis(1-methylpiperidinium) di-iodide C₂₄H₃₈N₂·2I 640.38 Benzene core, methylene linkers, 1-methyl Not reported Phase-transfer catalysts
1,1'-(4,4'-Bipiperidine-1,1'-diyl)bis(2,2,2-trifluoroethanone) () C₁₄H₁₈F₆N₂O₂ 376.30 Bipiperidine, trifluoroethanone, neutral Not reported Structural studies
Morpholinium-based IL (from ) Varies Varies Oxygen atom in ring (vs. CH₂ in piperidinium) 17× less toxic Low-toxicity solvents

Key Comparisons

Structural Rigidity vs. Flexibility The target compound’s biphenyl core and oxoethylene linkers provide greater rigidity compared to the methylene-linked benzene analog (), which has a single aromatic ring and flexible CH₂ spacers. Rigid structures may improve thermal stability in AEMs . In contrast, the trifluoroethanone compound () is neutral and lacks ionic character, limiting its use in electrochemical applications .

Toxicity and Stability

  • The target compound exhibits high acute toxicity (LD₅₀ = 370 µg/kg in mice), likely due to its cationic nature and iodine counterions .
  • Morpholinium analogs () show significantly lower toxicity (17× reduction) owing to the oxygen atom in the ring, which reduces cation hydrophobicity .
  • Methyl substituents in the target compound may enhance chemical stability by protecting the piperidinium ring from hydroxide attack, as observed in AEM studies .

Synthetic Approaches

  • The target compound’s synthesis likely involves alkylation of a biphenyl precursor with iodomethane, analogous to the method for 1,1'-(1,4-phenylenebis(methylene))bis(1-methylpiperidinium) di-iodide (), which achieved an 81% yield via THF-mediated reaction .
  • Introducing oxoethylene linkers may require ketone-forming reactions, such as Friedel-Crafts acylation or ester hydrolysis, to connect the biphenyl and piperidinium units.

Ionic Conductivity and Solubility

  • The target compound ’s iodine counterions and rigid structure may enhance ionic conductivity compared to methylene-linked analogs, though excessive rigidity could reduce solubility.
  • Ether-containing analogs (e.g., 1,1'-oxydiethylenebis(1-methylpiperidinium) diiodide, ) exhibit improved solubility due to oxygen’s polarity but lower thermal stability .

Research Findings and Contradictions

  • Stability vs. Toxicity Trade-off : While methyl groups improve stability (), the target compound’s high toxicity () limits its practical use. Morpholinium derivatives () offer a safer alternative but may sacrifice conductivity.
  • However, neutral analogs with trifluoroethanone groups () lack ionic functionality, restricting electrochemical applications .

Q & A

Q. What solvent systems are recommended for handling this compound in experimental settings?

  • Methodological Answer : The compound’s solubility depends on its ionic nature. Polar aprotic solvents (DMSO, DMF) or alcohols (methanol/ethanol) are effective for dissolution. For electrochemical studies (e.g., corrosion inhibition), aqueous ethanol (1:1 v/v) with 0.1 M HCl is often used to mimic industrial conditions . Pre-saturation with inert gases (N₂/Ar) may reduce iodide oxidation in solution.

Advanced Research Questions

Q. How does the biphenyl spacer influence the compound’s efficacy as a corrosion inhibitor in acidic environments?

  • Methodological Answer : The biphenyl group enhances planar rigidity and adsorption onto metal surfaces via π-electron interactions. Electrochemical impedance spectroscopy (EIS) and polarization curves can quantify inhibition efficiency (η%). Comparative studies with mono-phenyl analogs (e.g., Schiff bases) show η% increases by 15–20% due to improved surface coverage . Advanced molecular dynamics simulations can model adsorption energetics on Fe(110) surfaces.

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Contradictions often arise from residual solvents or counterion variability. Solutions include:
  • HPLC-PDA : Detect impurities using a C18 column with acetonitrile/water gradients (e.g., Pharmacopeial Forum’s buffer system: sodium acetate/1-octanesulfonate, pH 4.6) .
  • Elemental Analysis : Verify iodide content (theoretical ~28.9% for C₂₈H₃₂N₂O₄I₂).
  • Single-crystal XRD : Resolve ambiguous NMR signals by crystallizing the compound with iodide counterions .

Q. How can researchers evaluate the compound’s biological activity, such as choline kinase inhibition?

  • Methodological Answer : Use in vitro assays with recombinant choline kinase α (ChoKα):
  • Enzyme Activity : Measure ADP production via luminescence (Kinase-Glo® assay) at varying inhibitor concentrations (IC₅₀ determination).
  • Cellular Uptake : Radiolabeled choline (³H-choline) in cancer cell lines (e.g., HT-29) quantifies inhibition efficacy .
    Structural analogs (e.g., RSM-932A) with similar quaternary ammonium motifs show IC₅₀ values <10 µM, suggesting competitive inhibition at the ATP-binding site .

Q. What are the challenges in scaling up synthesis while maintaining >95% purity?

  • Methodological Answer : Key challenges include:
  • Quaternization Efficiency : Use excess methyl iodide (2.5 equiv) in refluxing acetonitrile to ensure complete N-methylation.
  • Byproduct Removal : Employ flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water).
  • Iodide Stability : Avoid light and oxygen to prevent I₂ liberation; store under argon at –20°C.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidinium, 1,1'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(1,4-dimethyl-, diiodide
Reactant of Route 2
Piperidinium, 1,1'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(1,4-dimethyl-, diiodide

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